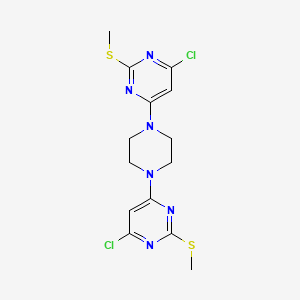

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGZCYPWYZRTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine

The core synthetic strategy involves sequential nucleophilic substitutions on chlorinated pyrimidine precursors. A primary route begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine, which reacts with piperazine to form a mono-substituted intermediate. Subsequent reaction with a second equivalent of 4,6-dichloro-2-(methylsulfanyl)pyrimidine yields the target compound.

Key Steps :

- First Substitution :

Alternative Pathway via Pre-Functionalized Pyrimidines

Patent CN110372602A describes chlorination methods using phosphoryl trichloride (POCl₃) to convert hydroxyl or methylthio groups into chlorides. This approach could enable the synthesis of chlorinated pyrimidine intermediates:

- Chlorination Step :

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal solvents for nucleophilic substitutions include polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) due to their ability to stabilize transition states and enhance reaction rates. Inorganic bases like K₂CO₃ are preferred over organic bases for cost-effectiveness and ease of removal.

Comparative Data :

| Parameter | DMF + K₂CO₃ | Toluene + Et₃N |

|---|---|---|

| Reaction Time (hours) | 18–24 | 12–16 |

| Yield (%) | 65–70 | 50–55 |

| Purity (HPLC) | >95% | 85–90% |

Temperature and Catalysis

Elevated temperatures (120–140°C) are critical for overcoming the steric hindrance of the piperazine linker. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been reported to improve yields by 10–15% in analogous reactions.

Purification and Characterization

Isolation Techniques

Post-reaction workup typically involves:

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, pyrimidine-H), 3.85–3.75 (m, 8H, piperazine-H), 2.51 (s, 6H, SCH₃).

- MS (ESI+) : m/z 435.0 [M+H]⁺.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

Scalability Metrics

| Metric | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Cycle Time (days) | 3–4 | 7–10 |

| Overall Yield (%) | 65 | 58–60 |

| Purity Consistency (%) | 95–97 | 90–92 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target chlorinated positions, replacing them with hydrogen or other substituents.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or oxone, often in aqueous or organic solvents.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.

Major Products Formed

Oxidized Derivatives: Sulfoxides or sulfones.

Reduced Derivatives: Dechlorinated compounds.

Substituted Compounds: Derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit promising antiviral properties. The compound has been investigated for its ability to inhibit viral replication, particularly against strains of HIV and influenza. Studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy, making this compound a candidate for further drug development against viral infections .

Anticancer Potential

The compound's structural similarities to nucleotides suggest it may interfere with nucleic acid metabolism, a critical pathway in cancer cell proliferation. Preliminary studies have demonstrated its potential as an anticancer agent, exhibiting cytotoxic effects on various cancer cell lines. For instance, derivatives of similar pyrimidine compounds have shown significant activity against lung and bladder cancers .

Enzyme Inhibition Studies

Due to its structural characteristics, this compound can serve as a probe in enzyme inhibition studies. Its interaction with specific enzymes can provide insights into metabolic pathways and facilitate the development of inhibitors for therapeutic purposes .

Nucleic Acid Interaction Studies

The compound's resemblance to nucleobases allows it to be utilized in studies focusing on nucleic acid interactions. This application is crucial for understanding the mechanisms of genetic regulation and the development of novel genetic therapies .

Agrochemical Development

Pyrimidine derivatives are often employed in the synthesis of agrochemicals due to their biological activity against pests and diseases affecting crops. The compound can be explored as a precursor for developing new agrochemical products that enhance agricultural productivity .

Synthesis of Specialty Chemicals

In industrial chemistry, this compound can serve as a building block for synthesizing various specialty chemicals, including dyes and pharmaceuticals. Its unique properties make it valuable in manufacturing processes requiring specific chemical functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine exerts its effects involves:

Molecular Targets: Interaction with enzymes and receptors, possibly inhibiting or activating certain biochemical pathways.

Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or interference with specific signaling cascades.

Comparison with Similar Compounds

2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (EP 2 402 347 A1)

- Molecular Formula : C₁₇H₂₂ClN₅O₃S₂

- Molecular Weight : 494.19 g/mol

- Key Differences: Replaces one pyrimidine ring with a thieno[2,3-d]pyrimidine system and introduces a morpholinyl group. The methanesulfonyl-piperazine substituent enhances solubility and target binding affinity compared to the methylsulfanyl groups in the target compound.

- Synthesis : Utilizes Suzuki coupling with boronic acids, followed by reductive amination .

4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5)

- Molecular Formula : C₅H₆ClN₃S

- Molecular Weight : 175.64 g/mol

- Key Differences: Lacks the piperazine-linked pyrimidine moiety, simplifying the structure. The amino group at the 4-position increases nucleophilicity, making it reactive in cross-coupling reactions, unlike the chloro-substituted target compound.

Substituent Variations in Pyrimidine Derivatives

Benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone (CAS 339017-98-0)

4-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenol (CAS 478258-36-5)

Cyclocondensation-Derived Pyrimidines

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13, )

Suzuki Coupling in Thieno-Pyrimidines

4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-aniline (Compound 86, EP 2 402 347 A1)

- Synthesis : Relies on palladium-catalyzed Suzuki-Miyaura coupling to attach aryl boronate esters. This approach highlights the versatility of cross-coupling reactions for introducing complexity, whereas the target compound’s synthesis is more reliant on stepwise substitutions .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural similarity to and .

Biological Activity

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H16Cl2N4S2

- Molecular Weight : 367.34 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets and pathways. Below are key findings related to its biological activity:

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The compound under discussion has demonstrated cytotoxic effects against specific cancer cells, though detailed IC50 values need further exploration in dedicated studies.

Antimicrobial Properties

The presence of the methylsulfanyl group is notable, as sulfur-containing compounds often exhibit antimicrobial activity. Studies have suggested that derivatives of pyrimidines can act against bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Pyrimidine derivatives have been linked to anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's structure suggests it could interact with similar pathways, although specific studies are required to validate these effects.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives and their anticancer activities. The study indicated that modifications at the 2 and 6 positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 20 μM) .

- Antimicrobial Activity : Research conducted on sulfur-containing pyrimidines found that compounds similar to the one discussed exhibited effective antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 32 μg/mL .

- Anti-inflammatory Mechanisms : A review highlighted that certain pyrimidine derivatives could inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Step 1 : Reacting 6-chloro-2-(methylsulfanyl)-4-pyrimidinylpiperazine with a chloropyrimidine precursor under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .

- Step 2 : Optimizing temperature (70–100°C) and reaction time (8–12 hrs) to enhance yield.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl groups at C2 and C4) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 443.03) .

- X-ray Crystallography : Resolve crystal packing and confirm piperazine-pyrimidine connectivity .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Protect from light and moisture in amber vials at –20°C.

- Degradation : Monitor for sulfoxide formation (oxidation of methylsulfanyl groups) via TLC or HPLC. Use antioxidants like BHT (0.1% w/v) in stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across kinase inhibition assays)?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentration, incubation time) using reference inhibitors.

- Purity Verification : Re-test batches with ≥98% purity (HPLC) to rule out impurity interference.

- Cell Line Profiling : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects .

Q. What computational strategies are recommended for elucidating the compound’s mechanism of action and target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR).

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability.

- Kinome-Wide Profiling : Employ KinomeScan® or similar platforms to identify off-target kinases .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and reduce toxicity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with sulfone or amine groups) and test derivatives.

- In Vitro Toxicity : Screen analogs in hepatocyte (HepG2) and cardiomyocyte (AC16) models for cytotoxicity (LDH release assay).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidine N1) and hydrophobic regions (piperazine ring) using MOE .

Q. What experimental approaches are suitable for investigating the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glutathione adducts).

- CYP Inhibition : Assess CYP3A4/2D6 inhibition potential using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.